![molecular formula C20H18ClN3O3 B4833033 2-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4833033.png)
2-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione
描述
2-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPI-1189 and is a member of the isoindole family of compounds. CPI-1189 has been studied for its potential use in treating a variety of diseases, including cancer, neurological disorders, and inflammation.
作用机制
The mechanism of action of CPI-1189 is not fully understood, but it is believed to act on several different pathways in the body. CPI-1189 has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and proliferation. It has also been shown to have an effect on the immune system, reducing inflammation and promoting the destruction of cancer cells.
Biochemical and Physiological Effects:
CPI-1189 has several biochemical and physiological effects on the body. In cancer cells, CPI-1189 has been shown to induce apoptosis, which is a process of programmed cell death. CPI-1189 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, CPI-1189 has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of CPI-1189 for lab experiments is its potential use in treating a variety of diseases. CPI-1189 has been shown to have antitumor activity in several types of cancer, making it a promising treatment option. In addition, CPI-1189 has anti-inflammatory properties, making it a potential treatment for inflammatory diseases. One of the limitations of CPI-1189 for lab experiments is its complex synthesis process. The synthesis of CPI-1189 requires specialized equipment and expertise, making it difficult to produce in large quantities.
未来方向
There are several future directions for research on CPI-1189. One area of research is the development of new synthetic methods for producing CPI-1189. This could lead to more efficient and cost-effective production of the compound. Another area of research is the development of new applications for CPI-1189. For example, CPI-1189 could be studied for its potential use in treating other types of cancer or neurological disorders. Finally, research could be done to better understand the mechanism of action of CPI-1189, which could lead to the development of new drugs with similar properties.
科学研究应用
CPI-1189 has been studied for its potential applications in several scientific fields. One of the most promising areas of research is its potential use in cancer treatment. Studies have shown that CPI-1189 has antitumor activity in several types of cancer, including breast, lung, and pancreatic cancer. CPI-1189 has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, CPI-1189 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-[[4-(3-chlorobenzoyl)piperazin-1-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-15-5-3-4-14(12-15)18(25)23-10-8-22(9-11-23)13-24-19(26)16-6-1-2-7-17(16)20(24)27/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUFDBYXUUIPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B4832955.png)

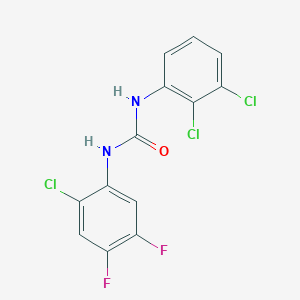
![N-allyl-2-[(4-chlorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4832971.png)
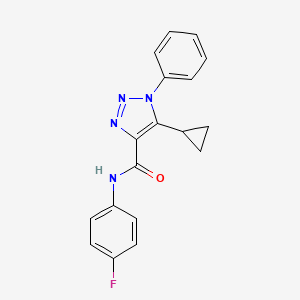
![1-[3-(4-methylphenyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4832983.png)
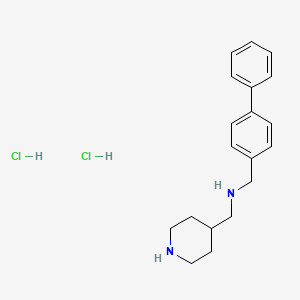
![N-(1-ethyl-4-piperidinyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4832995.png)
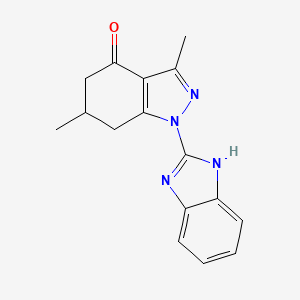
![N-[4-(1-azepanylsulfonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B4833004.png)
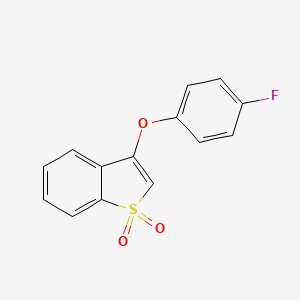
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B4833018.png)
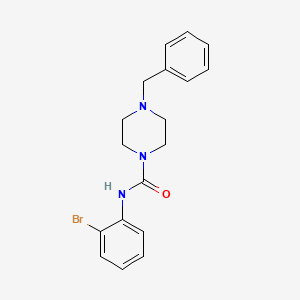
![3-[(2-chlorophenoxy)methyl]-4-ethyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4833038.png)